(4-硝基吡啶-2-基)甲醇

描述

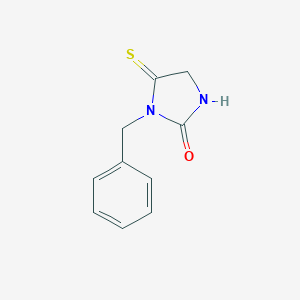

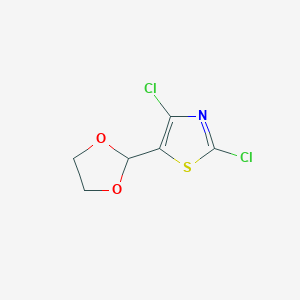

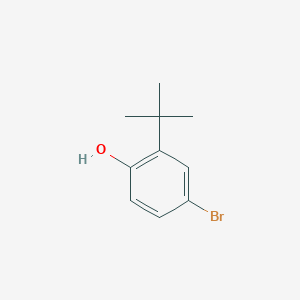

“(4-Nitropyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H6N2O3 . It is also known by other synonyms such as “2-(Hydroxymethyl)-4-nitropyridine”, “(4-Nitro-pyridin-2-yl)-methanol”, and "(4-nitro-2-pyridinyl)methanol" .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis

The molecular weight of “(4-Nitropyridin-2-yl)methanol” is 154.12 g/mol . The IUPAC name for this compound is “(4-nitropyridin-2-yl)methanol” and its InChIKey is HFSUHEWRFBAVHH-UHFFFAOYSA-N . The compound’s canonical SMILES representation is C1=CN=C(C=C1N+[O-])CO .Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

The compound has a molecular weight of 154.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 154.03784206 g/mol . The topological polar surface area of the compound is 78.9 Ų .科学研究应用

DNA–PK 抑制剂 AZD7648 的合成

(4-硝基吡啶-2-基)甲醇用于合成 DNA–PK 抑制剂 AZD7648 . 该抑制剂目前正在进行 I/IIa 期临床试验,用于治疗晚期实体瘤和成人软组织肉瘤 . 该合成涉及一系列步骤,包括从市售的 4-甲基-5-硝基吡啶-2-胺制备中间体 (E)-N-羟基-N'-(4-甲基-5-硝基吡啶-2-基)甲酰亚胺 .

连续流动合成

该化合物也用于两步连续流动合成 . 这种方法最大限度地减少了高能且可能爆炸的硝化产物的积累,从而可以安全地放大 4-硝基吡啶的生产,而不会产生 2-硝基吡啶副产物 . 通过在硝化步骤中采用连续萃取并应用优化的条件,在一个连续流动系统中,从吡啶 N-氧化物中每天获得 0.716 kg 4-硝基吡啶产品,收率为 83%,选择性高 .

吡啶衍生物的制备

4-硝基吡啶可以从 (4-硝基吡啶-2-基)甲醇合成,是制备吡啶衍生物的极佳起始原料 . 这些衍生物是新型农药和药物的重要合成中间体 .

席夫碱的合成

(4-硝基吡啶-2-基)甲醇可用于合成席夫碱 . 席夫碱是含有官能团的化合物,该官能团为碳氮双键,氮原子连接到芳基或烷基,但不连接到氢。它们具有广泛的应用,包括用作催化剂、颜料和腐蚀抑制剂。

晶体结构研究

未来方向

The synthesis of substituted pyridines with diverse functional groups is an important area of research . There is a need for a robust method allowing the selective introduction of multiple functional groups . The development of such a method could provide a privileged pyridine scaffold containing biologically relevant molecules .

作用机制

Target of Action

Nitropyridine derivatives are known to be key intermediates in medicinal products .

Mode of Action

Nitropyridines are known to undergo various reactions, including electrophilic aromatic substitution . .

Biochemical Pathways

Nitropyridines are known to be involved in the synthesis of various pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .

Result of Action

Nitropyridine derivatives have been used in the synthesis of potential antitumor agents .

Action Environment

The synthesis of nitropyridines has been optimized using continuous flow methodology to minimize the accumulation of highly energetic and potentially explosive nitration products .

属性

IUPAC Name |

(4-nitropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-4-5-3-6(8(10)11)1-2-7-5/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSUHEWRFBAVHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563699 | |

| Record name | (4-Nitropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98197-88-7 | |

| Record name | (4-Nitropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B178149.png)

![1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B178168.png)